AcidRed87

Description

Properties

CAS No. |

548-26-5 |

|---|---|

Molecular Formula |

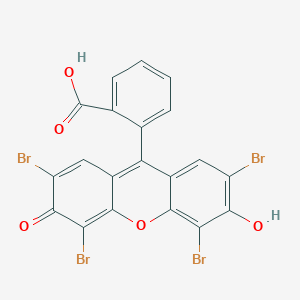

C20H6Br4Na2O5 |

Molecular Weight |

691.9 g/mol |

IUPAC Name |

disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate |

InChI |

InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2 |

InChI Key |

SEACYXSIPDVVMV-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[Na+].[Na+] |

Appearance |

Solid powder |

melting_point |

572 °F (decomposes) (NTP, 1992) |

Other CAS No. |

152-75-0 17372-87-1 |

physical_description |

Eosin is a red crystalline powder. (NTP, 1992) |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

greater than or equal to 100 mg/mL at 70° F (NTP, 1992) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acid Red 87 C.I. Acid Red 87 Eosin Eosin (yellowish) (free acid) Eosin Y Eosine Eosine Yellowish Eosine Yellowish-(YS) Eosine Yellowish-(YS), Dipotassium Salt Eosine Yellowish-(YS), Potassium, Sodium Salt Tetrabromofluorescein |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of Fluorescein

The conventional approach involves reacting fluorescein with elemental bromine (Br₂) in aqueous or alcoholic media. A representative protocol from a Chinese patent (CN102351832A) outlines:

-

Reagents : 166 g fluorescein, 360 g bromine, 1000 mL ethanol.

-

Conditions : Temperature maintained below 40°C to prevent side reactions; reaction time of 15 minutes post-bromine addition.

-

Workup : Crystallization over 24 hours, ethanol washing, and drying at 110°C.

Outcomes :

| Parameter | Value |

|---|---|

| Yield | ~70% |

| Purity | High (BSC-certified) |

| Solubility | Alcohol-soluble |

This method prioritizes simplicity but risks bromine handling hazards and requires precise temperature control to avoid polybrominated byproducts.

Advanced Bromination Techniques

Br⁻/BrO₃⁻ Redox System in Acidic Media

A breakthrough method developed by Yazdanparast and Rabbani (2020) replaces Br₂ with a Br⁻/BrO₃⁻ mixture in water-acetone (1:1) under acidic conditions. Key advantages include:

-

Mechanism : Bromide ions oxidize to Br₂ in situ, ensuring controlled bromine release and minimizing excess reagent waste.

-

Optimized Conditions :

-

pH: 2–3 (adjusted with H₂SO₄)

-

Solvent: 50% acetone for selective eosin precipitation

-

Temperature: 25°C

-

Characterization Data :

This method achieves >85% yield and reduces purification demands by exploiting solubility differences between eosin and higher brominated analogues.

Specialized Eosin Derivatives and Modifications

Eosin Y (Disodium Salt) Preparation

Eosin Y, the histology-standard form, requires post-synthesis neutralization:

-

Brominated Product : Synthesized via Br⁻/BrO₃⁻ or Br₂ methods.

-

Salt Formation : Treated with NaOH to pH 8–9, precipitating the disodium salt.

-

Purification : Recrystallization from ethanol-water mixtures.

Applications :

-

Histology : 0.1–5% aqueous solutions for cytoplasmic staining.

-

Photocatalysis : Eosin Y-sensitized Ag-TiO₂ hybrids degrade caffeine with 92% efficiency under visible light.

Comparative Analysis of Synthesis Methods

*Yield after salt formation.

Chemical Reactions Analysis

Photoredox Catalysis

Eosin Y acts as an organophotocatalyst in visible-light-driven reactions due to its ability to undergo single-electron transfer (SET) processes .

Key Reaction Types:

Mechanistic Insights :

- Eosin Y operates via radical intermediates , initiating electron transfer to generate aryl radicals .

- In C–H arylation, eosin Y* (excited state) oxidizes tetrahydroisoquinolines to iminium ions, enabling nucleophilic attack by indoles .

- For trifluoromethylation, eosin Y reduces CF<sub>3</sub>SO<sub>2</sub>Cl to CF<sub>3</sub> radicals .

Oxidative Coupling Reactions

Eosin Y facilitates bond formation between heterocycles and electrophiles under aerobic conditions .

Notable Examples:

- Phenothiazone Synthesis :

- Cross-Dehydrogenative Coupling :

Degradation Pathways

Eosin Y undergoes photochemical degradation, particularly in environmental remediation studies.

Degradation Products (GC-MS Analysis) :

Efficiency : 98.68% degradation within 50 min using Au(Salen)@CC nanocomposites .

Singlet Oxygen Generation

Eosin Y sensitizes oxygen to produce <sup>1</sup>O<sub>2</sub>, enabling oxidation reactions .

Supported Catalysis

Immobilized eosin Y enhances recyclability and scalability in flow chemistry .

| Support Matrix | Reaction | Productivity Gain (vs. Batch) | Reference |

|---|---|---|---|

| Merrifield Resin | C–H Arylation of furan | 2.5× (residence time: 40 sec) | |

| Graphene–RuO<sub>2</sub> | Cross-coupling of indoles | 6× (space-time yield) |

Advantages : Simplified catalyst separation, reduced leaching .

Antimalarial Activity

Eosin B (a variant) demonstrates potent activity against Plasmodium falciparum:

- IC<sub>50</sub> : 0.8 μM (chloroquine-resistant strains) .

- Mechanism : Disruption of heme detoxification pathways .

Eosin’s versatility stems from its dual role as a photoredox catalyst and singlet oxygen generator, enabling applications ranging from organic synthesis to environmental remediation. Recent advances in supported catalysis and flow systems highlight its potential for industrial scalability .

Scientific Research Applications

Eosin has a wide range of scientific research applications, including:

Mechanism of Action

Eosin exerts its effects primarily through its ability to absorb light in the visible region of the electromagnetic spectrum. This property allows eosin to act as a photosensitizer, transferring energy to other molecules and facilitating various chemical reactions . In histology, eosin binds to positively charged, acidophilic components in tissues, such as amino groups on proteins, staining them in various shades of pink .

Comparison with Similar Compounds

Data Tables

Table 1. Fluorescence Properties of Eosin at Varying pH

| pH | Structural Form | Fluorescence Intensity (% of maximum) |

|---|---|---|

| < 3.0 | Neutral (inner ester) | 60% |

| 4.5 | Transition phase | 100% |

| > 4.5 | Ionic form | 110% |

Table 2. Adsorption Capacities for Eosin B Dye

| Adsorbent Material | Adsorption Capacity (mg/g) |

|---|---|

| TH-MIL-100 | 89.2 |

| MIL-100 | 76.5 |

| ED-MIL-100 | 68.3 |

Research Findings and Limitations

- Eosin Y in catalysis : Demonstrates dual functionality as a photoacid and HAT catalyst, enabling green synthesis of chromene scaffolds .

- Eosin B in remediation : Functionalized MOFs like TH-MIL-100 outperform conventional adsorbents due to thioglycolic acid grafting, enhancing dye affinity .

- Contrast with similar dyes: Limited direct comparisons to other xanthene dyes (e.g., fluorescein) in the provided evidence. Studies focus on Eosin’s niche applications rather than broad structural/functional parallels.

Q & A

How can researchers optimize Eosin staining protocols for varying tissue types while ensuring reproducibility?

Answer:

Optimizing Eosin staining requires systematic testing of variables such as pH, concentration, and incubation time. Begin by designing a factorial experiment where these variables are independently adjusted while maintaining controlled conditions (e.g., temperature, fixation methods). Use tissue samples with known heterogeneity (e.g., epithelial vs. connective tissue) to assess staining uniformity. Include positive and negative controls (e.g., unstained sections) to validate specificity. Document all procedural details, including reagent batch numbers and preparation timelines, in the main manuscript or supplementary materials to enable replication . Statistical tools like ANOVA can identify significant variables affecting staining quality. Publish raw data (e.g., spectrophotometric absorbance readings) alongside processed results to facilitate meta-analyses .

What methodological approaches resolve contradictions in data from Eosin-based cytotoxicity assays?

Answer:

Contradictory results often arise from variability in cell viability endpoints (e.g., membrane permeability vs. metabolic activity). To address this, employ a multi-assay approach: combine Eosin-based dye exclusion tests (e.g., trypan blue counterstaining) with complementary methods like MTT assays. Use hierarchical regression models to quantify inter-assay discrepancies and identify confounding factors (e.g., incubation time, cell density). Conduct a systematic literature review to contextualize findings against prior studies, explicitly noting differences in experimental conditions (e.g., Eosin Y concentration ranges, cell lines used). Peer consultation and pre-publication data sharing with domain experts can further clarify interpretative conflicts .

How should a literature review be structured to identify gaps in understanding Eosin’s molecular interactions?

Answer:

Adopt a structured review framework:

Define Scope : Focus on Eosin’s binding affinities to cellular components (e.g., proteins, nucleic acids) across pH gradients.

Database Selection : Use platforms like PubMed and OJOSE to aggregate studies, filtering by methodologies (e.g., spectrophotometry, X-ray crystallography) .

Thematic Coding : Categorize findings into mechanistic insights (e.g., electrostatic interactions) vs. observational data (e.g., staining patterns).

Gap Analysis : Highlight understudied areas, such as Eosin’s behavior in non-aqueous solvents or its photostability under microscopy conditions. Use citation tracking tools to map seminal works and emerging trends. Ensure the review explicitly links gaps to testable hypotheses, such as "How does Eosin’s fluorescence quenching vary with lipid bilayer composition?" .

What strategies mitigate batch-to-batch variability in Eosin Y solutions affecting experimental outcomes?

Answer:

Implement a quality control pipeline:

- Supplier Validation : Procure Eosin Y from vendors providing certificates of analysis (CoA) with Lot-specific absorbance spectra.

- In-House Testing : Pre-screen each batch using standardized protocols (e.g., staining reference tissue sections) and compare results to historical data.

- Normalization : Adjust concentrations spectrophotometrically to account for potency differences.

- Documentation : Report batch-specific data in supplementary materials, including UV-Vis spectra and pH measurements. For longitudinal studies, use a single batch or include batch ID as a covariate in statistical models .

How can researchers design experiments integrating Eosin-based assays with fluorescence microscopy without signal interference?

Answer:

To minimize cross-method interference:

Spectral Calibration : Map Eosin’s emission spectrum (λ ~ 550 nm) and select fluorophores with non-overlapping channels (e.g., DAPI for nuclei).

Sequential Staining : Optimize incubation orders to prevent dye displacement (e.g., perform immunofluorescence first, followed by Eosin counterstaining).

Controls : Include samples stained with individual dyes to isolate background signals.

Quantitative Validation : Use image analysis software (e.g., ImageJ) to quantify co-localization artifacts and adjust exposure times accordingly. Publish raw microscopy files in repositories like Zenodo for peer validation .

What statistical frameworks are suitable for analyzing dose-response relationships in Eosin-mediated photodynamic therapy studies?

Answer:

Employ non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50 values. Account for light dose (J/cm²) and Eosin concentration as independent variables. Use bootstrapping to assess confidence intervals in small-sample studies. For multi-factorial designs (e.g., varying pH and oxygen levels), apply mixed-effects models to partition variance components. Validate assumptions (e.g., normality of residuals) with Q-Q plots. Publish code and raw datasets to enable reanalysis .

How can meta-analyses address inconsistencies in reported toxicity thresholds for Eosin across in vitro studies?

Answer:

Conduct a PRISMA-guided meta-analysis:

Inclusion Criteria : Define thresholds based on assay type (e.g., IC50 in cytotoxicity studies).

Data Extraction : Tabulate variables affecting toxicity (e.g., cell type, exposure duration, solvent composition).

Statistical Harmonization : Convert disparate metrics (e.g., % viability, absolute cell counts) into standardized effect sizes (Cohen’s d).

Moderator Analysis : Use random-effects models to quantify heterogeneity sources (e.g., inter-lab protocols). Highlight studies with outlier methodologies in sensitivity analyses. Publish forest plots and funnel plots to visualize bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.